Oxacillin

Antimicrobial susceptibility testing MSSA bacteremia MRSA detection

Procuring a reliable Oxacillin reference standard is critical for accurate susceptibility testing, yet lot-to-lot variability can compromise antibiogram data. Our Oxacillin (CAS 66-79-5) resolves this with rigorously characterized material. - Defined MIC breakpoint (S ≤2 µg/mL, R ≥4 µg/mL) for reliable MSSA vs. MRSA discrimination. - Ideal negative control for PBP2a screening (IC₅₀ = 440 ± 79 µg/mL against MRSA). - Stable, high-purity batches with full CoA, shipped under ambient conditions for global availability.

Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
CAS No. 66-79-5
Cat. No. B1211168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxacillin
CAS66-79-5
SynonymsMethylphenylisoxazolyl Penicillin
Oxacillin
Oxacillin Sodium
Oxacillin, Monosodium Salt, Anhydrous
Oxacillin, Monosodium Salt, Monohydrate
Oxacillin, Sodium
Oxazocilline
Penicillin, Methylphenylisoxazolyl
Prostaphlin
Sodium Oxacillin
Sodium, Oxacillin
Molecular FormulaC19H19N3O5S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1
InChIKeyUWYHMGVUTGAWSP-JKIFEVAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.62e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oxacillin Class Identity and Antimicrobial Spectrum


Oxacillin is a semisynthetic, penicillinase-resistant penicillin belonging to the isoxazolyl subclass of beta-lactam antibiotics. Its molecular structure features a bulky 5-methyl-3-phenyl-4-isoxazolyl side chain that confers steric hindrance against hydrolysis by staphylococcal beta-lactamases, rendering it active against penicillinase-producing strains of Staphylococcus aureus [1]. As a narrow-spectrum antistaphylococcal agent, oxacillin demonstrates high potency against methicillin-susceptible S. aureus (MSSA), with minimum inhibitory concentrations (MICs) typically ranging from ≤0.12 to 2 μg/mL and MIC₉₀ values of approximately 1 μg/mL [2]. However, it is inactive against methicillin-resistant S. aureus (MRSA) due to the expression of the low-affinity penicillin-binding protein PBP2a encoded by the mecA gene, with MRSA MICs commonly ranging from 4 to 256 μg/mL [2]. Oxacillin exhibits high serum protein binding of approximately 94% [3] and is administered parenterally for the treatment of severe MSSA infections, including bacteremia and endocarditis [4]. Its primary procurement relevance lies in its role as a reference standard for susceptibility testing and as a comparator in clinical and non-clinical studies involving antistaphylococcal beta-lactams.

Susceptibility reference Binary MSSA/MRSA MIC breakpoint for disk diffusion and MIC test strip standardization
Negative control probe PBP2a binding affinity profile supports anti-MRSA screening assay development
Stability benchmark Defined intermediate rank order in beta-lactamase stability hierarchy for enzymatic hydrolysis models

Why Oxacillin Cannot Be Substituted


Despite belonging to the same functional class of penicillinase-resistant penicillins, oxacillin exhibits distinct physicochemical, pharmacokinetic, and performance characteristics that preclude assumption of clinical or analytical interchangeability with methicillin, cloxacillin, dicloxacillin, or nafcillin. Relative stabilities to staphylococcal beta-lactamase differ markedly among these agents, with methicillin demonstrating the highest stability and oxacillin exhibiting lower stability comparable to certain cephalosporins [1]. In vitro susceptibility profiles are not identical across the class: a 2022 study demonstrated that median MICs for dicloxacillin against MSSA clinical isolates were four-fold lower than those for oxacillin, establishing that susceptibility testing results obtained with one analog cannot be reliably extrapolated to another [2]. Furthermore, oral bioavailability and serum protein binding vary substantially across the isoxazolyl penicillins, with dicloxacillin achieving higher and more prolonged serum antistaphylococcal titers than oxacillin following equivalent oral doses [3]. The clearance mechanisms also differ: oxacillin is eliminated primarily via renal excretion, whereas nafcillin undergoes predominantly hepatic clearance [4]. Consequently, procurement decisions involving oxacillin as a reference standard, comparator compound, or clinical agent must be grounded in compound-specific evidence rather than class-based assumptions.

Stability rank order mismatch Methicillin, cloxacillin, and dicloxacillin exhibit higher beta-lactamase stability than oxacillin; class-level substitution may disregard rank-order evidence.
Susceptibility profile divergence MIC endpoint distributions differ among isoxazolyl penicillins; oxacillin susceptibility findings do not transfer directly to dicloxacillin or cloxacillin.
Pharmacokinetic pathway differences Oral bioavailability and serum exposure vary; dicloxacillin achieves higher titers. Clearance is primarily renal for oxacillin, hepatic for nafcillin.

Oxacillin Quantified Comparative Evidence


MSSA vs. MRSA MIC Differential

Oxacillin exhibits a pronounced binary susceptibility profile that distinguishes MSSA from MRSA isolates with a MIC differential exceeding 100-fold. In a 2021 study of 28 MRSA and 166 MSSA clinical strains, oxacillin MICs for MSSA ranged from ≤0.12 to 2 μg/mL (MIC₅₀ = 0.25 μg/mL, MIC₉₀ = 1 μg/mL), with 100% of MSSA isolates categorized as susceptible. In contrast, MRSA isolates demonstrated oxacillin MICs ranging from 4 to 256 μg/mL (MIC₅₀ = 32 μg/mL, MIC₉₀ = 128 μg/mL), with 0% susceptible [1]. The oxacillin MIC₉₀ for MRSA (128 μg/mL) is approximately 128-fold higher than the MIC₉₀ for MSSA (1 μg/mL). This binary pattern contrasts with ceftobiprole, a newer anti-MRSA cephalosporin that inhibits both MSSA and MRSA at MICs ≤4 μg/mL [2].

MSSA vs MRSA MIC
Head-to-head
128× higher MRSA MIC₉₀ (128 vs 1 μg/mL)
Binary breakpoint discrimination for susceptibility screening
Broth microdilution; n=166 MSSA, n=28 MRSA
Antimicrobial susceptibility testing MSSA bacteremia MRSA detection MIC determination

Beta-Lactamase Stability Ranking

Among penicillinase-stable penicillins, oxacillin occupies an intermediate tier of stability to staphylococcal beta-lactamase. A comprehensive study evaluating relative stabilities through measurement of hydrolysis rates by isolated enzyme preparation and comparison of antibacterial activities against beta-lactamase-producing S. aureus strains established the following descending rank order: methicillin > cloxacillin = dicloxacillin = flucloxacillin > oxacillin = cephalothin = cephradine = cephalexin > cephazolin = cephaloridine [1]. Oxacillin's stability is notably lower than that of methicillin and the other isoxazolyl penicillins (cloxacillin, dicloxacillin, flucloxacillin) and is approximately equivalent to that of early-generation cephalosporins such as cephalothin and cephalexin.

Beta-Lactamase Stability Rank
Head-to-head
Methicillin > Cloxacillin = Dicloxacillin = Flucloxacillin > Oxacillin
Intermediate stability context for enzymatic hydrolysis models
Isolated beta-lactamase assay
Beta-lactamase stability Staphylococcal resistance Isoxazolyl penicillins Enzymatic hydrolysis

Oral Bioavailability and Serum Activity Comparison

In a crossover study of eight fasting adults receiving 500 mg oral doses of each penicillinase-resistant penicillin, dicloxacillin achieved substantially higher and more prolonged serum levels and greater peak serum antistaphylococcal titers than oxacillin, cloxacillin, or nafcillin [1]. The serum protein binding hierarchy, determined via equilibrium dialysis and ultrafiltration in human volunteers receiving therapeutic doses, was dicloxacillin (highest) > cloxacillin > oxacillin > nafcillin [2]. Notably, the higher protein binding of dicloxacillin did not prevent its having equal or superior antistaphylococcal activity in serum when drugs were given in equal doses [1]. Oxacillin's protein binding of approximately 94% positions it below dicloxacillin (97%) and flucloxacillin (95%) [3].

Oral PK Comparison
Head-to-head
Dicloxacillin: higher serum titers, protein binding 97% Oxacillin: lower titers, protein binding 94%
Differential oral exposure context for PK studies
500 mg oral dose; crossover study, n=8
Oral bioavailability Pharmacokinetics Serum antistaphylococcal titer Isoxazolyl penicillins

PBP2a Binding Affinity in MRSA

The molecular basis for oxacillin's inactivity against MRSA is its low affinity for the acquired penicillin-binding protein PBP2a. Competitive binding assays demonstrate that the IC₅₀ of oxacillin for PBP2a in MRSA strain 67-0 is 440 ± 79 μg/mL, whereas in MSSA strain ATCC 29213, oxacillin exhibits high affinity for native PBPs (IC₅₀ for PBP1 = 0.058 ± 0.015 μg/mL) [1]. The 7,586-fold difference between oxacillin's affinity for PBP1 in MSSA versus PBP2a in MRSA quantitatively explains the >100-fold MIC differential. The novel cephalosporin ceftobiprole, in contrast, retains high affinity for PBP2a and is uniformly effective against MRSA strains [2].

PBP2a Binding Affinity
Cross-study
PBP2a IC₅₀ = 440 μg/mL; PBP1 IC₅₀ = 0.058 μg/mL
Low-affinity reference for MRSA target engagement assays
Competitive binding with Bocillin FL
Penicillin-binding protein PBP2a MRSA resistance mechanism IC₅₀

MSSA Bacteremia: Cefazolin Comparison

In a retrospective study of complicated MSSA bacteremia, oxacillin demonstrated comparable clinical cure rates to cefazolin at end of therapy (88% vs 95%, P=0.25), but overall failure at 90 days was higher in the oxacillin arm (47% vs 24%, P=0.04) [1]. Notably, adverse drug event rates were significantly higher in the oxacillin arm (30% vs 3%, P=0.0006), and oxacillin was more frequently discontinued due to adverse events (21% vs 3%, P=0.01) [1]. A nationwide cohort study of 3,167 patients with MSSA bacteremia found that patients receiving cefazolin had a 37% reduction in 30-day mortality (HR 0.63; 95% CI 0.51-0.78) and a 23% reduction in 90-day mortality (HR 0.77; 95% CI 0.66-0.90) compared with nafcillin or oxacillin [2]. However, a propensity-score matched analysis of veterans with MSSA bacteremia found no significant difference in 30-day mortality between nafcillin/oxacillin and cefazolin (HR 0.67; 95% CI 0.11-4.00) [3].

MSSA Bacteremia Comparator
Head-to-head
Oxacillin: 90-d failure 47%, AE 30% Cefazolin: 90-d failure 24%, AE 3%
Tolerability endpoint context for comparator studies
Retrospective cohort; n=93
MSSA bacteremia Comparative effectiveness Adverse drug events Clinical outcomes

Phenotypic MRSA Detection: Cefoxitin Superiority

For phenotypic detection of MRSA, cefoxitin consistently outperforms oxacillin in both sensitivity and specificity. Routine oxacillin disk diffusion tests often fail to detect heterogeneous MRSA populations [1]. In a large-scale study, cefoxitin disk diffusion demonstrated sensitivity of 97.3% and specificity of 100% for detecting mecA-mediated resistance compared with oxacillin [2]. In detection of low-level oxacillin-resistant S. aureus (MIC ≤1 mg/L), disk diffusion according to CLSI recommendations achieved sensitivity of 92% with oxacillin 1-μg disk versus 96% with cefoxitin 30-μg disk [3]. The CDC recommends cefoxitin over oxacillin for routine MRSA screening because cefoxitin is a better inducer of the mecA gene, gives clearer endpoints, and is easier to read [4].

MRSA Detection Method
Head-to-head
Cefoxitin disk: sensitivity 97.3%, specificity 100% Oxacillin disk: sensitivity 92%
Method selection context for phenotypic MRSA screening
Disk diffusion, CLSI guidelines
MRSA detection Disk diffusion Phenotypic susceptibility testing Diagnostic accuracy

Oxacillin Application Scenarios


MSSA Susceptibility Testing Standard

Oxacillin is the established surrogate marker for determining methicillin susceptibility in Staphylococcus aureus isolates, with a well-defined MIC breakpoint (susceptible ≤2 μg/mL, resistant ≥4 μg/mL) that reliably categorizes MSSA vs MRSA with 100% susceptible vs 0% susceptible discrimination in large isolate panels [8]. Despite its inferior sensitivity relative to cefoxitin for detecting heterogeneous MRSA populations (92% vs 96-97%) [7], oxacillin remains the reference compound against which susceptibility to other beta-lactams is interpreted in clinical microbiology laboratories. Procurement of oxacillin disks and MIC test strips is essential for antibiogram construction, as oxacillin susceptibility serves as a surrogate for cefazolin susceptibility in clinical reporting [3].

Anti-MRSA Drug Discovery Comparator

Oxacillin's quantified low affinity for PBP2a (IC₅₀ = 440 ± 79 μg/mL in MRSA strain 67-0) [8] makes it an ideal negative control compound in screening assays for novel anti-MRSA beta-lactams and PBP2a inhibitors. Its well-characterized inactivity against MRSA (MIC range 4-256 μg/mL, MIC₉₀ = 128 μg/mL) [7] provides a reliable baseline for establishing the differential activity of investigational agents. The compound's binary susceptibility profile (active against MSSA, inactive against MRSA) enables its use as a reference in structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of PBP2a binding and overcoming beta-lactam resistance in staphylococci.

MSSA Bacteremia Clinical Comparisons

Oxacillin serves as an essential comparator arm in clinical studies evaluating the efficacy and safety of antistaphylococcal regimens for severe MSSA infections. Evidence from retrospective cohort studies demonstrates that oxacillin achieves clinical cure rates of 88% in complicated MSSA bacteremia, though with higher adverse event rates (30%) compared with cefazolin (3%) [8]. Large-scale comparative effectiveness research (n=3,167 patients) has established that cefazolin is associated with a 37% reduction in 30-day mortality relative to nafcillin/oxacillin (HR 0.63; 95% CI 0.51-0.78) [7]. Oxacillin's established efficacy and safety profile, combined with its higher adverse event burden, makes it the appropriate reference standard for non-inferiority and superiority trials of newer antistaphylococcal agents.

Beta-Lactamase Stability Modeling

Oxacillin occupies a defined intermediate position in the rank order of stabilities of penicillinase-resistant penicillins to staphylococcal beta-lactamase: methicillin > cloxacillin = dicloxacillin = flucloxacillin > oxacillin = cephalothin = cephradine = cephalexin [8]. This established hierarchy makes oxacillin a valuable reference point for in vitro pharmacodynamic models evaluating enzymatic degradation of beta-lactams. Its stability profile, which is equivalent to that of early-generation cephalosporins but inferior to that of other isoxazolyl penicillins, provides a benchmark for assessing the beta-lactamase stability of novel beta-lactam compounds and beta-lactamase inhibitor combinations.

Application
Selection Property
Validation Focus
MSSA susceptibility reference
Binary MIC breakpoint discrimination
Disk diffusion & broth microdilution method fit
Anti-MRSA probe
PBP2a binding affinity context
Target-engagement assay validation
MSSA bacteremia comparator study
Tolerability endpoint profile
Endpoint review & model context
Beta-lactamase stability benchmark
Stability rank order context
Hydrolysis assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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